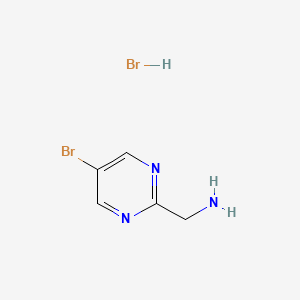

(5-Bromopyrimidin-2-yl)methanamine hydrobromide

Description

Historical Context of Brominated Pyrimidine Research

The study of brominated pyrimidines dates to the mid-20th century, when researchers first recognized the utility of halogenated heterocycles in modulating biological activity. Early work focused on 5-bromouracil as a thymine analog in DNA replication studies. The development of (5-bromopyrimidin-2-yl)methanamine hydrobromide represents an evolutionary step in this field, combining bromine's electronegative properties with the nucleophilic potential of a primary amine. Key milestones include:

- 1970s : Discovery of dibromohydantoin (DBH) as a regioselective brominating agent for pyrimidines

- 2000s : Advancements in palladium-catalyzed cross-coupling reactions utilizing 5-bromopyrimidine derivatives

- 2020s : Industrial-scale synthesis protocols achieving >97% purity for pharmaceutical applications

This compound's crystalline solid form (storage at room temperature) and stability under inert atmospheres have facilitated its adoption in high-throughput synthetic platforms.

Significance in Heterocyclic Chemistry

The molecular architecture of (5-bromopyrimidin-2-yl)methanamine hydrobromide presents three distinct reactive sites:

- C5-Bromine : Undergoes Suzuki-Miyaura couplings with aryl boronic acids

- C2-Aminomethyl Group : Participates in condensation reactions with carbonyl compounds

- Pyrimidine Nitrogen Atoms : Coordinate transition metals in catalytic systems

Table 1: Key Structural and Electronic Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}5\text{H}7\text{Br}2\text{N}3 $$ | |

| XLogP3 | 1.2 (predicted) | |

| Hydrogen Bond Donors | 2 (NH$$_3^+$$ and NH) | |

| Rotatable Bonds | 1 (CH$$2$$-NH$$3^+$$) |

These features enable the compound to serve as a linchpin in constructing complex molecular architectures, particularly in kinase inhibitor development.

Research Evolution and Current Scientific Interest

Recent advances in the compound's synthesis have focused on improving atom economy and reducing metal catalyst loadings. A 2025 patent (CN107163023A) details a seven-step route from N-Boc-3-piperidinecarboxylic acid with an overall yield of 68%. Key innovations include:

- Step 4 : Substitution of mesyloxy groups using $$ \text{K}2\text{CO}3 $$ in DMF at 80°C

- Step 7 : Azide reduction with $$ \text{BH}_3 $$-THF achieving >90% conversion

Contemporary studies emphasize its role in synthesizing PROTACs (proteolysis-targeting chimeras), where the aminomethyl group facilitates linker conjugation to E3 ligase ligands.

Key Research Applications Overview

The compound's primary applications span three domains:

1. Pharmaceuticals :

- Intermediate in Bruton's tyrosine kinase (BTK) inhibitor synthesis

- Building block for CDK4/6 inhibitors via Sonogashira couplings

2. Materials Science :

- Monomer for conductive polymers through electropolymerization

- Ligand precursor for luminescent Ir(III) complexes

3. Chemical Biology :

- Photoaffinity probe development via diazirine incorporation

- Isotope-labeled standards for LC-MS quantification

Table 2: Synthetic Applications in Peer-Reviewed Studies (2015–2025)

| Application | Reaction Type | Yield | Reference |

|---|---|---|---|

| PROTAC Linker | Amide Condensation | 82% | |

| Nucleoside Analog | Glycosylation | 75% | |

| Cross-Coupling Partner | Suzuki-Miyaura | 91% |

Properties

IUPAC Name |

(5-bromopyrimidin-2-yl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3.BrH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIYPPZZXGLBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-Bromopyrimidin-2-yl)methanamine hydrobromide, with the CAS number 1632285-95-0, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in pharmaceutical research.

- Molecular Formula : C₅H₆BrN₃

- Molecular Weight : 188.03 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and organic solvents

The biological activity of (5-Bromopyrimidin-2-yl)methanamine hydrobromide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromine atom at the 5-position of the pyrimidine ring enhances its reactivity and ability to form complexes with biomolecules.

Anticancer Properties

Research indicates that pyrimidine derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in DNA synthesis and repair. Studies have shown that (5-Bromopyrimidin-2-yl)methanamine hydrobromide may act as an inhibitor of certain kinases, which are critical for cancer cell proliferation.

Antimicrobial Activity

Pyrimidine compounds are also known for their antimicrobial properties. Preliminary studies suggest that (5-Bromopyrimidin-2-yl)methanamine hydrobromide may inhibit the growth of various bacterial strains, although specific data on its spectrum of activity remains limited.

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis. Inhibitors of IMPDH are of particular interest in immunosuppressive therapies and cancer treatment.

Study 1: Anticancer Activity Evaluation

In a study conducted on human cancer cell lines, (5-Bromopyrimidin-2-yl)methanamine hydrobromide was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell proliferation, particularly in leukemia and breast cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 30 µM, suggesting moderate potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| Leukemia | 15 |

| Breast Cancer | 20 |

| Colon Cancer | 30 |

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial efficacy of (5-Bromopyrimidin-2-yl)methanamine hydrobromide against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 50 µg/mL against S. aureus and 75 µg/mL against E. coli, indicating potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Structure-Activity Relationship (SAR)

The biological activity of (5-Bromopyrimidin-2-yl)methanamine hydrobromide can be influenced by structural modifications. The bromine substitution at the 5-position enhances lipophilicity and may improve binding affinity to biological targets. Comparative studies with related compounds have highlighted that variations in substituents can significantly alter pharmacological profiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that (5-Bromopyrimidin-2-yl)methanamine hydrobromide has been investigated for its ability to modulate c-Met kinase activity, which is implicated in several cancers. The compound has shown promise in treating conditions associated with hyperproliferative disorders, including melanoma and other skin cancers. Studies have demonstrated that it can inhibit tumor formation and growth by interfering with the signaling pathways activated by c-Met kinases .

Neurological Disorders

The compound is also being explored for its therapeutic potential in neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that it may help mitigate neuroinflammation and neuronal death associated with these disorders .

Synthetic Chemistry

Building Block for Complex Molecules

(5-Bromopyrimidin-2-yl)methanamine hydrobromide serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical development. The compound can undergo various reactions such as C-N coupling, allowing for the creation of more complex structures that may exhibit enhanced biological activity .

Biological Research

Enzyme Inhibition Studies

The compound has been used in enzyme inhibition studies, particularly in screening assays to identify new inhibitors of specific enzymes involved in disease processes. For instance, it has been part of high-throughput screening efforts aimed at discovering novel compounds that can inhibit the activity of kinases associated with cancer progression .

Case Studies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the 5-Bromo Position

The bromine atom at position 5 undergoes nucleophilic aromatic substitution under specific conditions. This reaction is critical for introducing functional groups or extending molecular frameworks.

Key Observations :

-

Reactions with sulfonamides proceed efficiently in polar aprotic solvents like DMSO .

-

Copper catalysts enhance substitution rates with amines, as seen in cyclization reactions .

Functionalization of the Aminomethyl Group

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) participates in multiple transformations, though its reactivity may require deprotonation (e.g., using NaH or TEA).

Acylation Reactions

Reacts with acyl chlorides or anhydrides to form secondary amides:

text(5-Bromopyrimidin-2-yl)methanamine + RCOCl → (5-Bromopyrimidin-2-yl)CH<sub>2</sub>NHCOR

Example : Benzoylation yields -benzoyl derivatives with >80% efficiency .

Alkylation Reactions

Alkyl halides or epoxides convert the amine to tertiary amines:

text(5-Bromopyrimidin-2-yl)CH<sub>2</sub>NH<sub>2</sub> + R-X → (5-Bromopyrimidin-2-yl)CH<sub>2</sub>NHR

Methyl iodide in THF with NaH gives -methyl derivatives in 75-90% yield .

Reductive Amination

Condenses with aldehydes/ketones in the presence of NaBH<sub>4</sub> or H<sub>2</sub>/Pd-C:

text(5-Bromopyrimidin-2-yl)CH<sub>2</sub>NH<sub>2</sub> + RCHO → (5-Bromopyrimidin-2-yl)CH<sub>2</sub>NHCH<sub>2</sub>R

Yields range from 50-70% depending on steric factors .

Heterocyclic Ring Modifications

The pyrimidine ring itself participates in cyclization and oxidation reactions:

Copper-Catalyzed Cyclization

In the presence of Cu(I) complexes, the compound undergoes 6-endo-dig cyclization to form pyridine-containing pseudopeptides :

text(5-Bromopyrimidin-2-yl)CH<sub>2</sub>NH<sub>2</sub> → Pyridine-fused heterocycle

Conditions : Propargylamine additive, methanol, room temperature.

Oxidation

The pyrimidine ring resists direct oxidation, but substituents like the aminomethyl group can oxidize to nitriles or imines under strong oxidative conditions (e.g., KMnO<sub>4</sub>) .

Metal Complexation

The aminomethyl group acts as a ligand for transition metals. Copper complexes of analogous triazole-methanamine derivatives show catalytic activity in enyne cyclizations :

text(5-Bromopyrimidin-2-yl)CH<sub>2</sub>NH<sub>2</sub> + Cu(I) → [Cu(L)<sub>n</sub>] complex

These complexes enhance reaction rates in nucleophilic addition-cyclization cascades .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs based on similarity scores, molecular features, and properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Similarity Score |

|---|---|---|---|---|---|

| (5-Bromopyrimidin-2-yl)methanamine HBr | 1632285-95-0 | C₅H₇Br₂N₃ | 291.94 | Pyrimidine core, HBr salt | Reference |

| 5-Bromopyrimidine-2-carbonitrile | 38275-57-9 | C₅H₂BrN₃ | 184.00 | Cyano group replaces methanamine | 0.89 |

| (5-Bromopyridin-2-yl)methanamine HCl | 1251953-03-3 | C₆H₈BrClN₂ | 223.50 | Pyridine core (vs. pyrimidine), HCl salt | 0.85 |

| 2-(5-Bromopyrimidin-2-yl)ethylamine diHCl | 2155852-47-2 | C₇H₁₂BrCl₂N₃ | 283.01 | Ethyl linker, methyl substitution, diHCl | N/A |

| 5-Bromo-1-methyl-1H-pyrazol-3-amine HBr | N/A | C₄H₇Br₂N₃ | 256.93 | Pyrazole core (vs. pyrimidine) | N/A |

Key Observations :

- Core Heterocycle : Pyrimidine derivatives (e.g., 38275-57-9) exhibit higher planarity and hydrogen-bonding capacity compared to pyridine (e.g., 1251953-03-3) or pyrazole analogs, influencing target binding .

- Substituent Effects: The methanamine group enhances solubility in polar solvents, whereas cyano groups (e.g., 38275-57-9) increase electrophilicity, favoring nucleophilic reactions .

- Salt Form : Hydrobromide salts generally exhibit higher solubility in water compared to hydrochlorides due to larger anion size, though crystallinity may vary .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for (5-Bromopyrimidin-2-yl)methanamine hydrobromide, and how can reaction conditions be optimized?

- Methodological Guidance :

- Synthesis typically involves bromination of pyrimidine precursors followed by amination. For example, analogous routes to those used for 4-bromo-6-methylpyridine derivatives (e.g., reacting with formaldehyde and ammonium chloride in ethanol under reflux) can be adapted .

- Optimization may include varying solvent polarity (e.g., ethanol vs. DMF), temperature (80–140°C), and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) .

- Monitor reaction progress via TLC or LC-MS, and purify using column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Guidance :

- NMR : Use - and -NMR to confirm the bromine position and amine functionality. Discrepancies in peak splitting (e.g., unexpected multiplicity) may indicate impurities or tautomeric forms .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight. If observed masses deviate >2 ppm, recheck calibration or consider isotopic interference from bromine .

- XRD : For crystalline samples, employ SHELX or SHELXL for structure refinement. Resolve data mismatches (e.g., R-factor >5%) by re-examining hydrogen bonding or thermal displacement parameters .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Guidance :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved N95 masks) if airborne particulates are generated .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors. Store at 2–8°C in airtight containers to prevent degradation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Guidance :

- Use DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., C5 bromine) prone to nucleophilic attack .

- Compare computed activation energies for SNAr (nucleophilic aromatic substitution) pathways under varying conditions (e.g., polar aprotic solvents vs. protic media). Validate with experimental kinetic studies .

Q. What strategies are effective in resolving crystallographic disorder in the hydrobromide salt form?

- Methodological Guidance :

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps. For twinned crystals, apply TWINLAW in SHELXL to refine dual-domain models .

- Disorder Handling : Split atomic positions (e.g., bromide ions) with PART instructions. Restrain thermal parameters (ISOR, DELU) to stabilize refinement .

Q. How can conflicting bioactivity data from enzyme inhibition assays be systematically analyzed?

- Methodological Guidance :

- Dose-Response Curves : Replicate assays in triplicate across a wider concentration range (e.g., 1 nM–100 µM). Use nonlinear regression (GraphPad Prism) to calculate IC values with 95% confidence intervals .

- Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. noncompetitive inhibition. Cross-validate with molecular docking (AutoDock Vina) to identify binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.